Product packaging for 2-Methyl-6-(pyridin-4-yl)pyrimidin-4-ol(Cat. No.:)

2-Methyl-6-(pyridin-4-yl)pyrimidin-4-ol

Cat. No.: B13344238
M. Wt: 187.20 g/mol
InChI Key: JRTGCTYZQKROBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-6-(pyridin-4-yl)pyrimidin-4-ol (CAS 59341-68-3) is a heterocyclic organic compound with the molecular formula C₁₀H₉N₃O and a molecular weight of 187.20 g/mol . This compound features a pyrimidin-ol core structure substituted with a methyl group and a pyridin-4-yl ring, making it a versatile scaffold in medicinal chemistry. The fused pyrimidine structure is a fundamental precursor in the synthesis of purines and other complex nitrogenous heterocycles, which are of significant interest in the development of bioactive molecules . Pyrimidine and purine derivatives are extensively researched for their wide range of biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents . As a building block, this compound can be utilized in various chemical reactions such as benzoylation, alkylation, halogenation, and condensation to create a diverse array of novel molecules for high-throughput screening and drug discovery programs . This product is intended for research and further chemical synthesis applications only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N3O B13344238 2-Methyl-6-(pyridin-4-yl)pyrimidin-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-pyridin-4-yl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-7-12-9(6-10(14)13-7)8-2-4-11-5-3-8/h2-6H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTGCTYZQKROBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Architecture, Tautomerism, and Spectroscopic Characterization of 2 Methyl 6 Pyridin 4 Yl Pyrimidin 4 Ol

Experimental Structural Elucidation Techniques

The definitive determination of a molecule's three-dimensional structure and connectivity relies on powerful analytical techniques. For 2-Methyl-6-(pyridin-4-yl)pyrimidin-4-ol, these methods would be indispensable.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

A search for a crystallographic information file (CIF) or related structural data for this compound in databases such as the Cambridge Structural Database (CSD) yielded no specific results. While structures for related compounds, such as 2-isopropyl-6-methylpyrimidin-4(3H)-one, have been determined, this data cannot be directly extrapolated due to the different electronic and steric properties of the pyridin-4-yl group compared to an isopropyl group.

Table 1: Hypothetical SC-XRD Data Collection and Refinement Parameters for this compound

Parameter Expected Value
Empirical formula C10H9N3O
Formula weight 187.20
Crystal system TBD
Space group TBD
Unit cell dimensions TBD
Volume TBD
Z TBD
Density (calculated) TBD
R-factor TBD

TBD: To be determined through experimental analysis.

Advanced Spectroscopic Characterization (e.g., NMR, MS) for Structural Insights

Spectroscopic methods provide detailed information about the molecular structure in solution and the gas phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the chemical environment of each hydrogen and carbon atom, respectively. The chemical shifts, coupling constants, and signal integrations would verify the presence of the methyl, pyrimidine (B1678525), and pyridine (B92270) moieties and their connectivity. Advanced 2D NMR techniques like COSY, HSQC, and HMBC would further elucidate the complete bonding framework.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would determine the compound's exact molecular weight, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum (MS/MS) would provide additional structural evidence by showing how the molecule breaks apart.

Specific ¹H NMR, ¹³C NMR, or mass spectrometry data for this compound are not available in published literature or spectral databases.

Table 2: Predicted Spectroscopic Data for this compound

Technique Data Type Predicted Observations
¹H NMR Chemical Shift (ppm) Signals corresponding to methyl, pyrimidine, and pyridine protons.
¹³C NMR Chemical Shift (ppm) Resonances for all 10 carbon atoms in their unique environments.

Investigation of Tautomeric Equilibria and Isomeric Forms

Pyrimidin-4-ol derivatives are known to exist in equilibrium between different tautomeric forms, most commonly the keto-enol forms. The position of this equilibrium is a critical aspect of the molecule's chemical behavior.

Keto-Enol Tautomerism in Pyrimidin-4-ol Derivatives

The compound this compound can theoretically exist in two primary tautomeric forms: the hydroxy (enol) form and the pyrimidone (keto) form. In the keto form, the proton from the hydroxyl group migrates to one of the ring nitrogen atoms (N1 or N3). Generally, for 4-hydroxypyrimidines, the keto tautomer (pyrimidin-4-one) is significantly favored in both solid and solution states nih.gov.

Factors Influencing Tautomeric Preference and Stability

The preference for one tautomer over another is influenced by several factors:

Aromaticity: The aromatic character of the pyrimidine and pyridine rings plays a significant role.

Solvent Effects: The polarity of the solvent can stabilize one tautomer over the other through intermolecular interactions like hydrogen bonding.

Substituent Effects: The electronic properties of the methyl and pyridin-4-yl groups influence the electron distribution within the pyrimidine ring, thereby affecting tautomeric stability.

Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the pyrimidine and pyridine moieties could influence conformational and tautomeric preference.

While these general principles apply, a specific experimental or computational study on the tautomeric equilibrium of this compound has not been reported.

Conformational Analysis and Stereochemical Considerations

The conformation is influenced by:

Steric Hindrance: Repulsion between atoms on the two rings can create an energetic barrier to free rotation, favoring a twisted conformation.

Crystal Packing Forces: In the solid state, intermolecular forces may lock the molecule into a specific conformation that is different from its preferred shape in solution.

A detailed conformational analysis, typically performed using computational chemistry methods or variable-temperature NMR experiments, is required to understand the rotational dynamics and the most stable conformations of this compound. Such a study is not currently available.

Mechanistic Studies and Biological Activity Profiles of 2 Methyl 6 Pyridin 4 Yl Pyrimidin 4 Ol and Pyrimidine Analogs

Exploration of Antimicrobial Efficacy and Mechanisms of Action

Pyrimidine (B1678525) analogs have demonstrated significant potential as antimicrobial agents, targeting various essential processes in microbial cells.

The antimicrobial action of pyrimidine derivatives often involves direct interaction with key cellular components essential for microbial survival. For instance, some thiophenyl-pyrimidine derivatives have been shown to inhibit bacterial cell division by targeting the FtsZ protein, a crucial component of the bacterial cytoskeleton. rsc.org This inhibition disrupts the formation of the Z-ring, a structure necessary for bacterial cytokinesis, ultimately leading to bactericidal effects. rsc.org Furthermore, pyrimidine analogs can interfere with the synthesis of the bacterial cell wall or disrupt membrane integrity, although these mechanisms are less commonly reported compared to the inhibition of nucleic acid synthesis.

A variety of pyridine (B92270) and pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties against a range of pathogens. nih.govmdpi.com Studies have shown that the nature and position of substituents on the pyrimidine ring significantly influence the antimicrobial activity. nih.gov For example, certain pyrimidine-based compounds have shown potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). researchgate.netacs.org

A primary mechanism of antimicrobial action for many pyrimidine analogs is the disruption of essential metabolic pathways, particularly those involved in nucleotide biosynthesis. researchgate.net As analogs of natural pyrimidines, these compounds can act as antimetabolites, interfering with the synthesis of DNA and RNA, which are vital for microbial growth and replication. acs.orgfrontiersin.org

One of the key targets is thymidylate synthase (ThyA), an enzyme essential for the de novo synthesis of thymidine (B127349) monophosphate (dTMP), a precursor for DNA synthesis. researchgate.net By inhibiting this enzyme, pyrimidine analogs can induce a "thymineless death" in bacteria. researchgate.netacs.org This mechanism is particularly effective against Gram-positive cocci. researchgate.net Additionally, some pyrimidine analogs can be incorporated into microbial RNA, leading to the synthesis of non-functional proteins and subsequent inhibition of bacterial growth. researchgate.net The inhibition of these fundamental pathways provides a broad-spectrum antibacterial effect and presents a promising strategy for combating antibiotic resistance. researchgate.net

Antiviral and Anticancer Research Directions

The structural similarity of pyrimidine analogs to the building blocks of DNA and RNA makes them potent candidates for antiviral and anticancer therapies.

In the realm of antiviral research, many pyrimidine analogs function as nucleoside analogs. youtube.com Once inside a host cell, these compounds are phosphorylated to their active triphosphate forms. These active forms can then be incorporated into the growing viral DNA or RNA chains by viral polymerases, such as RNA-dependent RNA polymerase (RdRp) in RNA viruses. nih.govresearchgate.net This incorporation can lead to chain termination, preventing the completion of the viral genome, or induce mutations that render the resulting virus non-viable. nih.gov This mechanism is the basis for the activity of several clinically used antiviral drugs. youtube.com Some non-nucleoside pyrimidine analogs can also inhibit viral replication by directly binding to and inhibiting viral polymerases. mdpi.com

Similarly, in cancer therapy, pyrimidine analogs act as antimetabolites that disrupt the rapid proliferation of cancer cells. ijcrt.orgnih.gov They can be incorporated into the DNA or RNA of cancer cells, leading to damage and apoptosis. frontiersin.org Furthermore, they can inhibit key enzymes involved in the de novo synthesis of pyrimidine nucleotides, such as dihydroorotate (B8406146) dehydrogenase (DHODH). frontiersin.org Cancer cells are often more reliant on the de novo pathway for nucleotide synthesis than normal cells, making this a selective target. nih.govfrontiersin.org By depleting the pool of available pyrimidines, these analogs effectively halt DNA replication and cell division in rapidly dividing cancer cells. nih.gov

The anti-proliferative effects of pyrimidine analogs extend beyond the direct inhibition of DNA and RNA synthesis. These compounds can modulate various signaling pathways that are critical for cancer cell growth and survival. For instance, certain pyridopyrimidine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. ijrpr.com By inhibiting CDKs, these compounds can induce cell cycle arrest, preventing cancer cells from progressing through the different phases of cell division. ijrpr.com

Other pyrimidine derivatives have been developed as inhibitors of tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). rsc.org These receptors are often overexpressed in cancer cells and play a crucial role in cell proliferation, angiogenesis, and metastasis. By blocking the activity of these kinases, pyrimidine analogs can effectively inhibit tumor growth and spread. rsc.orgrsc.org Additionally, some pyrimidine compounds have been found to induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the activation of caspases and modulation of the p53 tumor suppressor pathway. ijrpr.comnih.gov

Investigation of Ligand-Target Binding and Receptor Interactions

The therapeutic efficacy of pyrimidine analogs is contingent upon their specific binding to molecular targets. The pyridine and pyrimidine moieties in compounds like 2-Methyl-6-(pyridin-4-yl)pyrimidin-4-ol can engage in various non-covalent interactions, including hydrogen bonding, and π-π stacking, with the amino acid residues in the active site of a target protein. arabjchem.org

Molecular docking studies are often employed to predict and analyze the binding modes of pyrimidine derivatives with their respective targets. For example, the binding of pyrimidine inhibitors to the ATP-binding pocket of kinases like EGFR and VEGFR-2 has been extensively studied. rsc.org These studies help in understanding the structure-activity relationships and in the rational design of more potent and selective inhibitors.

Furthermore, pyrimidine-based compounds have been investigated as ligands for various receptors, including sigma receptors, which are implicated in a range of neurological disorders. nih.gov The ability of the pyrimidine scaffold to be readily functionalized allows for the synthesis of libraries of compounds that can be screened against a wide variety of biological targets, leading to the discovery of novel therapeutic agents.

Structure-Activity Relationship (SAR) Studies for Biological Targets

The biological activity of pyrimidine derivatives is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies are crucial in identifying the chemical features responsible for their therapeutic or agrochemical effects. For pyrimidine analogs, the nature and position of substituents on the pyrimidine ring dictate their interaction with biological targets. researchgate.netnih.gov

The pyrimidine scaffold is a versatile framework in pharmaceutical development due to its diverse chemical reactivity and wide range of biological activities. researchgate.net Modifications to this core structure have led to the development of compounds with activities ranging from anticancer to antimicrobial. mdpi.commdpi.com For instance, the introduction of different functional groups can significantly alter a compound's ability to bind to enzymes or receptors. nih.gov In the context of kinase inhibition, a key area for cancer therapy, the SAR of pyrimidine derivatives highlights the importance of specific substituents in enhancing inhibitory activity. researchgate.netnih.gov Fused pyrimidine systems, which are bioisosteres of purines, have also shown considerable biological potential. researchgate.net

The specific arrangement of a methyl group at the 2-position, a pyridinyl group at the 6-position, and a hydroxyl group at the 4-position of the pyrimidine ring in this compound determines its specific interactions with biological macromolecules. The pyridine ring, a common heterocycle in FDA-approved drugs, is known for its diverse biological activities, including antitumor and antimicrobial effects. nih.gov The substitution pattern on this pyridine ring can further modulate the compound's activity. nih.gov

Table 1: SAR Insights for Pyrimidine Derivatives

Structural Feature Impact on Biological Activity Example Target Class
Substituents on Pyrimidine Ring Modulates binding affinity and selectivity Kinases, Enzymes
Fused Ring Systems (e.g., Pyrazolopyrimidine) Can act as bioisosteres of purines, enhancing activity Kinases
Pyridine Moiety Often confers diverse biological activities Various enzymes and receptors

Role of Specific Substituents in Binding Affinity and Selectivity (e.g., Hydrophobic Interactions of Trifluoromethyl groups)

The substituents on the pyrimidine core play a critical role in defining the molecule's binding affinity and selectivity for its biological target. Hydrophobic interactions, in particular, are a significant driving force in drug-receptor binding. nih.govresearchgate.net The addition of a methyl group, for example, can profoundly impact binding affinity through such interactions. nih.gov

A prominent example of the role of specific substituents is the incorporation of trifluoromethyl (CF3) groups. The trifluoromethyl group is significantly more lipophilic than a methyl group, which can enhance hydrophobic interactions within a receptor's binding pocket. mdpi.comnih.gov This increased hydrophobicity can lead to improved binding affinity. mdpi.com Furthermore, the strong electron-withdrawing nature of the CF3 group can alter the electronic properties of the molecule, potentially improving electrostatic interactions and hydrogen bonding with the target. mdpi.comresearchgate.net

The metabolic stability of a compound can also be enhanced by the presence of a trifluoromethyl group. The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, which can increase the bioavailability and duration of action of a drug. mdpi.comnih.gov In some cases, the addition of fluorine-containing substituents is a key strategy for improving metabolic stability in drug candidates. acs.org

Table 2: Effects of Trifluoromethyl Group Substitution

Property Influence of Trifluoromethyl (CF3) Group Reference
Binding Affinity Enhances through increased hydrophobic interactions and altered electronics. mdpi.comresearchgate.net
Metabolic Stability Increases due to the strength of the C-F bond. mdpi.comnih.gov
Lipophilicity Significantly increases compared to a methyl group. mdpi.com

| Selectivity | Can improve by providing better fit and interactions in the target's binding site. | mdpi.com |

Plant Physiological Effects and Agro-Biotechnological Applications

Mechanisms of Plant Growth Stimulation

Certain pyrimidine derivatives have demonstrated the ability to act as plant growth regulators, exhibiting effects that are comparable to natural phytohormones like auxins and cytokinins. auctoresonline.org These synthetic compounds can positively influence both the shoot and root systems of plants. researchgate.net The specific regulatory effect is highly dependent on the substituents present in the chemical structure of the pyrimidine derivative. auctoresonline.orgresearchgate.net

Studies on wheat have shown that the application of pyrimidine derivatives can lead to an increase in shoot and root length, as well as an enhancement in the content of photosynthetic pigments such as chlorophylls (B1240455) and carotenoids. auctoresonline.org The mechanism is thought to involve the modulation of endogenous phytohormone levels, possibly by influencing their biosynthesis, metabolism, or transport within the plant. auctoresonline.org Some synthesized 2-amino-substituted 6-methyl-pyrimidin-4-ol derivatives have shown a pronounced stimulating action on plant growth. researchgate.net Similarly, derivatives of 2-amino-6-methylpyrimidine-4(3H)-thione also exhibited significant growth-stimulating effects. researchgate.net

A pyrimidine-like compound, 6-(methoxymethyl)-2-[5-(trifluoromethyl)-2-pyridyl] pyrimidin-4-ol (PPA2), has been identified as a plant activator that stimulates disease resistance. Unlike some commercial activators, PPA2 did not inhibit plant growth and, in fact, promoted the synthesis of primary metabolites like amino acids and sugars in rice seedlings. mdpi.com This suggests that certain pyrimidine structures can enhance plant vigor and defense mechanisms simultaneously.

Potential as Agrochemicals and Crop Protection Agents (e.g., Herbicides)

The pyrimidine scaffold is a cornerstone in the agrochemical industry, with numerous derivatives being utilized as fungicides, insecticides, and herbicides. researchgate.netnih.gov The development of pyrimidine-based herbicides is an active area of research, aiming for compounds with high efficacy and selectivity to protect crops from undesired plant growth. patsnap.comresearchgate.net

The herbicidal activity of pyrimidine derivatives is often linked to the inhibition of specific plant enzymes. For example, some pyrimidinyloxyphenoxypropionate derivatives have shown good herbicidal activities by targeting the ACCase enzyme. researchgate.net The substituents on the pyrimidine ring are critical for this activity. For instance, in a series of N-(4,6-disubstituted pyrimidin-2-yl)-1-[substituted pyridyl(thiazolyl)methyl] derivatives, the compounds exhibited good herbicidal activities. researchgate.net The carboxylic acid function in certain herbicidal pyrimidines is believed to be the group that binds to the active site of the target plant enzyme. google.com

Biotransformation Pathways and Environmental Metabolism

Role as Environmental Transformation Products

Understanding the environmental fate of agrochemicals is crucial. Some pyrimidine compounds are known to be transformation products of other widely used pesticides. A notable example is 2-isopropyl-6-methyl-4-pyrimidinol, which is a known environmental breakdown product of the organophosphate insecticide Diazinon. nih.gov This pyrimidinol is formed through the hydrolysis of Diazinon in the environment. The presence of such transformation products needs to be monitored as they can have their own biological and toxicological profiles. Given the structural similarity, it is plausible that this compound could be a transformation product of a more complex parent pesticide containing this core structure, or that it could undergo further transformation in the environment.

Metabolic Fate in Biological Systems (e.g., xenobiotic metabolism)

The metabolic fate of pyrimidine analogs, which are structurally similar to endogenous nucleic acid precursors, is primarily governed by the catabolic pathways of natural pyrimidines like uracil (B121893) and thymine. wikipedia.org As xenobiotics, these compounds can be taken up by cells and processed by the same enzymes responsible for the degradation of their endogenous counterparts. nih.gov The initial and rate-limiting step in this process is catalyzed by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). wikipedia.orgnih.gov This enzyme is responsible for the detoxifying metabolism of pyrimidine-based drugs, such as the widely used anticancer agent 5-fluorouracil (B62378). wikipedia.orgnih.gov

The catabolic pathway proceeds through a three-step reductive degradation. nih.gov DPD reduces the pyrimidine ring to a dihydropyrimidine. creative-proteomics.com For instance, DPD converts 5-fluorouracil into dihydrofluorouracil (DHFU). clinpgx.org Following this initial reduction, the dihydropyrimidine ring is opened by the enzyme dihydropyrimidinase (DPYS). clinpgx.org The resulting molecule is then further processed by β-ureidopropionase (UPB1) to yield β-alanine derivatives, carbon dioxide, and ammonia, which are then excreted. wikipedia.orgclinpgx.org

The activity of these catabolic enzymes, particularly DPD, is a critical determinant of the bioavailability and potential toxicity of pyrimidine-based therapeutic agents. researchgate.net Genetic variations in the DPD gene (DPYD) can lead to reduced or absent enzyme activity, a condition known as DPD deficiency, which can significantly impair the metabolism of these compounds. wikipedia.org

Broad Spectrum Biological Activities (General Pyrimidine Framework)

The pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. nih.govresearchgate.net This versatility has led to the development of numerous pyrimidine-based compounds with therapeutic potential across various disease categories.

The pyrimidine nucleus is a crucial pharmacophore for the development of novel agents against Mycobacterium tuberculosis (Mtb). acs.org Structure-activity relationship (SAR) studies have demonstrated that the central pyrimidine ring is essential for antitubercular activity. acs.orgnih.gov Researchers have synthesized and evaluated various pyrimidine derivatives, identifying several compounds with potent activity against both drug-sensitive and drug-resistant strains of Mtb. acs.orgnih.gov

For example, a series of substituted benzothiazolylpyrimidine-5-carboxamides showed excellent in vitro activity against the H37Rv strain of Mtb, with the most active derivatives having MIC values as low as 0.08 µM. ucl.ac.uk Another study identified a derivative, designated as compound 5a , which exhibited potent activity against H37Ra, H37Rv, and clinical drug-resistant TB strains with MIC values ranging from 0.5 to 1.0 µg/mL. acs.orgnih.gov Modifications to the pyrimidine core, such as substitutions on the phenyl ring, have been shown to significantly influence potency. nih.govacs.org Halogen substitutions, in particular, have been found in several active series. For instance, derivatives 22-25 , containing chlorine substituents at various positions on a phenyl ring, retained moderate activity against Mtb H37Rv (MIC = 12.5 µM). ucl.ac.uk

Table 1: Antitubercular Activity of Selected Pyrimidine Derivatives
Compound Series/NameTarget/StrainActivity (MIC)
Benzothiazolylpyrimidine-5-carboxamides (37, 38)Mtb H37Rv0.08 µM
Benzothiazolylpyrimidine-5-carboxamides (39, 40)Mtb H37Rv0.09 µM
Compound 5aMtb H37Ra, H37Rv, drug-resistant TB0.5-1.0 µg/mL
Chlorine-substituted derivatives (22-25)Mtb H37Rv12.5 µM
Compound 3a (p-fluoro)Mtb ATCC 27294 H37 RV6.25 µg/mL
Compound 3d (o-methoxy, m-fluoro)Mtb ATCC 27294 H37 RV6.25 µg/mL

Pyrimidine derivatives have demonstrated significant anti-inflammatory effects, which are primarily attributed to their ability to inhibit key inflammatory mediators. nih.gov The mechanism of action for many pyrimidine-based anti-inflammatory agents involves the suppression of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are responsible for the production of prostaglandins (B1171923) like PGE2. nih.govmdpi.com By inhibiting these enzymes, pyrimidine compounds can effectively reduce inflammation. nih.gov

Several studies have quantified the COX-inhibitory potential of pyrimidine analogs. In one study, derivatives designated 5 and 6 were potent inhibitors of COX-2, with IC50 values of 0.04 ± 0.09 µmol and 0.04 ± 0.02 µmol, respectively, comparable to the standard drug celecoxib (B62257) (IC50 = 0.04 ± 0.01 µmol). nih.gov Another investigation found that compounds L1 and L2 showed high selectivity towards COX-2 over COX-1, with their efficacy being comparable to meloxicam. mdpi.com Further research on cyanopyrimidine hybrids identified compounds 3b , 5b , and 5d as the most active agents, with COX-2 inhibition IC50 values of 0.20 µM, 0.18 µM, and 0.16 µM, respectively. nih.gov These findings highlight the potential of the pyrimidine framework in designing selective COX-2 inhibitors. nih.govgsconlinepress.com

Table 2: COX-2 Inhibitory Activity of Selected Pyrimidine Derivatives
CompoundActivity (IC50)Reference Drug (IC50)
Compound 50.04 ± 0.09 µmolCelecoxib (0.04 ± 0.01 µmol)
Compound 60.04 ± 0.02 µmolCelecoxib (0.04 ± 0.01 µmol)
Compound 3b0.20 ± 0.01 µMCelecoxib
Compound 5b0.18 ± 0.01 µMCelecoxib
Compound 5d0.16 ± 0.01 µMCelecoxib
Compound 2a3.5 µMCelecoxib (0.65 µM)

The pyrimidine scaffold is also associated with significant antioxidant properties. rasayanjournal.co.in Derivatives of pyrimidine have been evaluated for their ability to scavenge free radicals and inhibit oxidative processes using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and nitric oxide (NO) scavenging methods. rasayanjournal.co.inijpsonline.com

The DPPH assay measures the capacity of a compound to donate a hydrogen atom or electron to the stable DPPH radical. ijpsonline.comresearchgate.net In one study, a series of 1,3,4-oxadiazole (B1194373) tagged thieno[2,3-d]pyrimidine (B153573) derivatives were tested, with compounds 2b, 2c, 2d, and 2e showing good antioxidant activity, with IC50 values of 16.35, 16.91, 17.25, and 17.70 mg/ml, respectively, compared to the standard ascorbic acid (IC50 = 15.11 mg/ml). ijpsonline.com Other studies have highlighted that while some pyrimidine derivatives may not interact significantly with DPPH, they can strongly inhibit lipid peroxidation. nih.gov For example, novel pyrimidine acrylamides showed limited DPPH reducing activity but were potent inhibitors of lipid peroxidation, with compound 7 exhibiting the highest activity at 82%. mdpi.com

Table 3: Antioxidant Activity of Selected Pyrimidine Derivatives
Compound Series/NameAssayActivity
1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidines (2b-2e)DPPHIC50: 16.35-17.70 mg/ml
Pyrimidine Acrylamide (7)Lipid Peroxidation Inhibition82% Inhibition
Pyrimidine Acrylamide (5)Lipid Peroxidation Inhibition78% Inhibition
Pyrido[2,3-d]pyrimidine (2g)Lipid Peroxidation InhibitionHigh (33-99% range)
Pyrido[2,3-d]pyrimidine (2h)Lipid Peroxidation InhibitionHigh (33-99% range)

The broad biological profile of the pyrimidine framework extends to several other therapeutic areas.

Anthelmintic Activity: Pyrimidine derivatives have been investigated for their potential to treat parasitic worm infections. ijpsdronline.com In vitro studies are often conducted using the adult Indian earthworm Pheretima posthuma due to its physiological resemblance to intestinal roundworms. ijpsdronline.comrjppd.org A study on a series of 4-amino-2-hydroxy-6-substituted phenyl pyrimidine-5-carbonitriles found that compound 1f demonstrated significant anthelmintic properties. ijpsdronline.com Similarly, thiazolopyrimidine derivatives have been synthesized and screened, with compounds 3j and 3s , which feature electron-withdrawing groups, showing high potency. jocpr.com

Anticonvulsant Activity: The pyrimidine nucleus is a component of compounds showing activity against seizures. researchgate.net Anticonvulsant potential is typically evaluated using models such as the maximal electroshock induced seizures (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. One study of novel pyrimidine derivatives found that compound 1b , N`-(diphenylmethylene)-6-methyl-4-phenyl-2-thioxo-1, 2, 3, 4- tetrahydropyrimidine-5-carbohydrazide, emerged as a lead compound with notable activity and no neurotoxicity.

Antihypertensive Activity: Certain pyrimidine derivatives function as calcium channel blockers, a well-established mechanism for lowering blood pressure. [13, 21] These compounds are often designed as bioisosteres of nifedipine, a known calcium channel blocker. ijpsonline.com A series of dihydropyrimidine derivatives were found to possess potent and long-acting antihypertensive activity in spontaneously hypertensive rats, with compound 12a being more potent and longer-acting than nifedipine. nih.gov Another study identified several pyrimidine derivatives (5a, 5b, 9b, 9c ) that exhibited significant calcium channel blockade activity, leading to vasodilation and a decrease in mean arterial blood pressure.

Table 4: Diverse Biological Activities of Pyrimidine Derivatives
ActivityCompound Series/NameKey Finding
AnthelminticCompound 1fDemonstrated significant activity against Pheretima posthuma.
AnthelminticThiazolopyrimidines (3j, 3s)Showed high potency, linked to electron-withdrawing groups.
AnticonvulsantCompound 1bEmerged as a lead compound with no neurotoxicity.
AntihypertensiveDihydropyrimidine 12aMore potent and longer acting than nifedipine.
AntihypertensiveCompounds 5a, 5b, 9b, 9cExhibited significant calcium channel blockade activity.

Diverse Applications and Future Research Perspectives for 2 Methyl 6 Pyridin 4 Yl Pyrimidin 4 Ol

Role as Key Intermediates in Advanced Chemical Synthesis

The molecular architecture of 2-Methyl-6-(pyridin-4-yl)pyrimidin-4-ol, which combines both electron-deficient (pyrimidine, pyridine) and electron-rich (hydroxyl) moieties, makes it a highly valuable intermediate in organic synthesis. The pyrimidine (B1678525) nucleus is a common feature in many biologically active compounds, and the strategic placement of reactive sites on this molecule allows for straightforward chemical modification and elaboration into more complex structures.

The pyridinyl-pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. This makes this compound an important building block for the synthesis of novel therapeutic agents. Derivatives of pyridinyl-pyrimidines are central to the development of kinase inhibitors, which are crucial in cancer therapy. For instance, the core structure is found in tyrosine kinase inhibitors like Imatinib and Nilotinib, which target specific enzymes involved in cancer cell proliferation. google.com The synthesis of these drugs often involves the coupling of a pyrimidine intermediate with other aromatic systems. google.com Research into 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives has yielded potent dual inhibitors for FMS-like tyrosine kinase-3 (FLT3) and cyclin-dependent kinase 4 (CDK4), highlighting the scaffold's effectiveness in designing multi-targeted cancer therapies. nih.gov

In the field of agrochemicals, pyrimidine derivatives are widely utilized for their diverse biological activities. They form the basis of many commercial fungicides and pesticides. researchgate.net Research has shown that derivatives of 2-amino-substituted 6-methyl-pyrimidin-4-ol exhibit significant plant growth stimulating activities. researchgate.net Furthermore, the hydrolysis product of the organophosphate insecticide Diazinon is a pyrimidinol derivative, indicating the role of this chemical class in crop protection and its environmental transformations. nih.gov The structural attributes of this compound make it an ideal starting material for creating libraries of new compounds to be screened for novel fungicidal, herbicidal, or plant-growth regulating properties. researchgate.netresearchgate.net

Table 1: Examples of Bioactive Scaffolds Related to this compound
Related Scaffold/DerivativeApplication AreaExample of Use/TargetReference
4-(Pyridin-3-yl)pyrimidin-2-aminePharmaceuticalIntermediate for kinase inhibitors (e.g., Imatinib) google.com
6-(Pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridinePharmaceuticalDual FLT3/CDK4 inhibitors for cancer therapy nih.gov
2-Amino-substituted 6-methyl-pyrimidin-4-olsAgrochemicalPlant growth stimulants researchgate.net
Pyrimidinamine derivativesAgrochemicalFungicides for controlling crop diseases like corn rust researchgate.net

Exploration in Materials Science and Functional Materials

The application of pyrimidine derivatives extends beyond life sciences into the realm of materials science. The inherent aromatic and electron-deficient nature of the pyrimidine ring makes it an excellent candidate for incorporation into functional materials, particularly those with specific optical or electronic properties.

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, a property essential for applications in optoelectronics, including optical switching and frequency conversion. The design of effective NLO materials often involves creating "push-pull" molecules, which contain both an electron-donating group and an electron-withdrawing group connected by a π-conjugated system.

The structure of this compound is well-suited for this purpose. The pyrimidine and pyridine (B92270) rings are electron-withdrawing (π-deficient), while the hydroxyl group (-OH) at the 4-position of the pyrimidine ring acts as an electron donor. This intramolecular charge-transfer characteristic is a key factor for achieving a high NLO response. A recent study on a different pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide, confirmed that the pyrimidine core is ideal for creating push-pull molecules and designing new NLO materials. nih.gov The investigation highlighted that such compounds can exhibit a significant third-order nonlinear susceptibility, making them promising for advanced optical and photonic applications. nih.gov Given its analogous electronic structure, this compound and its derivatives are strong candidates for the development of new crystalline materials with substantial NLO properties.

Table 2: Structural Features of this compound for NLO Applications
Structural ComponentElectronic RoleContribution to NLO Properties
Pyrimidine RingElectron Acceptor (π-deficient)Forms the core of the push-pull system.
Pyridine RingElectron Acceptor (π-deficient)Enhances the electron-withdrawing nature of the molecule.
Hydroxyl Group (-OH)Electron DonorProvides the "push" component for intramolecular charge transfer.
Methyl Group (-CH3)Weak Electron DonorModifies electronic properties and crystal packing.

Utility as Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. The ability of pyridinyl-pyrimidine derivatives to selectively interact with specific biological targets, such as kinases and receptors, makes them excellent candidates for development into chemical probes. nih.govnih.gov By modifying the this compound structure—for example, by incorporating a fluorescent tag or a radioisotope—researchers can create tools to visualize and quantify biological processes in real-time.

For instance, a radiolabeled version of a pyrimidine-based molecule, [11C]ITMM, has been developed as a selective antagonist for the metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1) and is used as a PET radioligand to study the receptor's distribution and function in the central nervous system. nih.gov This demonstrates a clear pathway for adapting molecules like this compound for similar purposes. If a specific biological target for this compound is identified, it could be converted into a radioligand for PET imaging or a fluorescent probe for cellular imaging, thereby enabling detailed investigation of its biological role and the pathways it modulates.

Emerging Research Areas and Unexplored Potential

While the current applications of pyridinyl-pyrimidine scaffolds are significant, the potential for this compound is far from exhausted. Emerging research is likely to focus on several key areas. In medicinal chemistry, there is vast potential in screening this compound and its derivatives against a wider range of biological targets beyond kinases, including G-protein coupled receptors and enzymes involved in metabolic disorders. The development of divergent synthesis pathways will allow for the rapid creation of large libraries of related compounds, accelerating the discovery of new drug candidates. figshare.com

In materials science, future work could involve synthesizing polymers or metal-organic frameworks (MOFs) incorporating the this compound moiety to create advanced functional materials with tailored electronic, optical, or catalytic properties. The coordination chemistry of this ligand with various metal ions is also an area ripe for exploration, potentially leading to new catalysts or sensor materials. nih.gov The intersection of its biological activity and material properties could lead to novel applications, such as drug-eluting coatings or bioactive sensors. The full potential of this versatile chemical scaffold is still being uncovered, promising exciting discoveries in the years to come.

Q & A

Q. What are the standard synthetic routes for 2-Methyl-6-(pyridin-4-yl)pyrimidin-4-ol?

  • Methodological Answer : The synthesis typically involves condensation reactions between pyridine-4-carbaldehyde and methyl-substituted pyrimidine precursors under acidic or basic conditions. For example, cyclocondensation of β-diketones with urea derivatives can yield the pyrimidin-4-ol core, followed by regioselective methylation. Purification often employs recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Table 1 : Example Reaction Conditions

StepReagents/ConditionsYieldReference
CyclocondensationNH₄OAc, acetic acid, 120°C, 6h65%
MethylationCH₃I, K₂CO₃, DMF, 80°C, 4h78%

Q. How is this compound characterized structurally?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks for pyridinyl protons (δ 8.5–8.7 ppm) and pyrimidin-4-ol hydroxyl (δ 10.2 ppm). ¹³C NMR confirms the methyl group (δ 22.1 ppm) and pyrimidine/pyridine carbons .
  • Mass Spectrometry (MS) : ESI-MS in positive mode typically displays [M+H]⁺ peaks matching the molecular formula (C₁₀H₉N₃O).
  • IR Spectroscopy : A broad O–H stretch (~3200 cm⁻¹) and C=N/C=C stretches (1600–1500 cm⁻¹) confirm functional groups .

Q. What is the solubility profile of this compound in common solvents?

  • Methodological Answer : Solubility is pH-dependent due to the hydroxyl group. In polar aprotic solvents (DMF, DMSO), solubility is high (>50 mg/mL). In aqueous buffers, solubility improves under basic conditions (pH >9).

Table 2 : Solubility in Common Solvents (25°C)

SolventSolubility (mg/mL)Notes
DMSO>50Preferred for biological assays
Ethanol~10Recrystallization solvent
Water<1 (pH 7)Improves at pH 10

Advanced Research Questions

Q. How can regioselectivity challenges in pyrimidine functionalization be addressed?

  • Methodological Answer : Regioselective substitution at the pyrimidine C-2 or C-4 positions can be controlled using directing groups (e.g., amino or halogen substituents). For example, halogenation with NCS (N-chlorosuccinimide) in DMF selectively targets the C-2 position. Computational DFT studies (B3LYP/6-31G*) help predict reactive sites by analyzing electron density and frontier molecular orbitals .

Q. What computational strategies are used to predict biological targets for this compound?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) against kinase or GPCR targets leverages the compound’s pyridine-pyrimidine scaffold. Pharmacophore modeling identifies hydrogen-bond acceptors (pyrimidine N) and hydrophobic regions (methyl group). MD simulations (GROMACS) assess binding stability in physiological conditions .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, metabolite interference). Strategies include:
  • Dose-Response Curves : Validate EC₅₀/IC₅₀ values across multiple replicates.
  • Metabolite Profiling : LC-MS/MS detects degradation products (e.g., oxidized pyrimidine derivatives) that may alter activity .
  • Orthogonal Assays : Confirm enzyme inhibition (e.g., kinase assays) alongside cellular viability tests .

Q. What are the safety and handling protocols for air-sensitive reactions involving this compound?

  • Methodological Answer : Use inert atmosphere (N₂/Ar) gloveboxes for reactions requiring anhydrous conditions. Personal protective equipment (PPE) includes nitrile gloves and safety goggles. Waste disposal follows EPA guidelines for nitrogen-containing heterocycles. Acute toxicity (LD₅₀ >500 mg/kg in rodents) necessitates proper ventilation and spill kits .

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